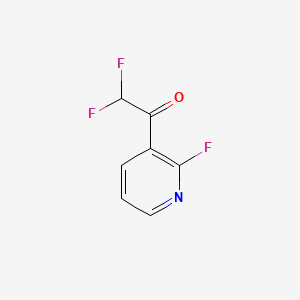
2,2-Difluoro-1-(2-fluoropyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1-(2-fluoropyridin-3-yl)ethanone is a fluorinated organic compound with the molecular formula C7H5F3NO It is characterized by the presence of two fluorine atoms attached to the ethanone moiety and an additional fluorine atom on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(2-fluoropyridin-3-yl)ethanone typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-fluoropyridine with difluoroacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum fluoride (AlF3) or copper fluoride (CuF2) at elevated temperatures (450-500°C) to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as distillation and crystallization ensures the high quality of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-1-(2-fluoropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to alcohols or other reduced forms.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2,2-Difluoro-1-(2-fluoropyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, particularly in the investigation of enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and thermal stability
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-1-(2-fluoropyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethanone: This compound has an additional fluorine atom on the ethanone moiety, which can influence its chemical reactivity and biological activity.
2,2-Difluoro-1-(pyridin-2-yl)ethanone: The position of the fluorine atom on the pyridine ring differs, affecting the compound’s properties and applications.
Uniqueness
2,2-Difluoro-1-(2-fluoropyridin-3-yl)ethanone is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. The combination of fluorine atoms on both the ethanone and pyridine moieties enhances its stability, reactivity, and potential for diverse applications.
Propriétés
Formule moléculaire |
C7H4F3NO |
|---|---|
Poids moléculaire |
175.11 g/mol |
Nom IUPAC |
2,2-difluoro-1-(2-fluoropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H4F3NO/c8-6(9)5(12)4-2-1-3-11-7(4)10/h1-3,6H |
Clé InChI |
XCZKKYVUFMPFFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)F)C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


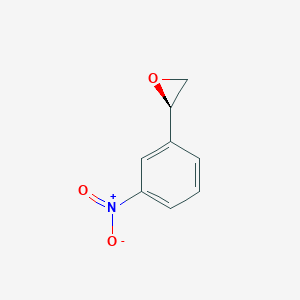
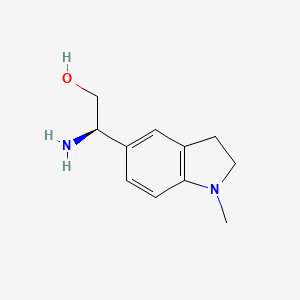
![1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol](/img/structure/B13612928.png)

![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde](/img/structure/B13612933.png)
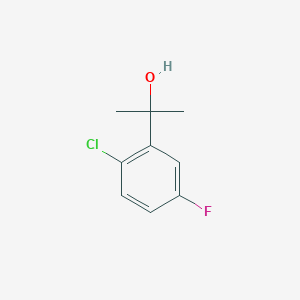
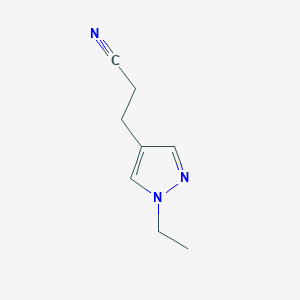


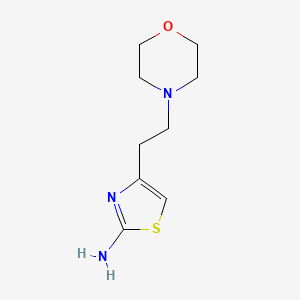
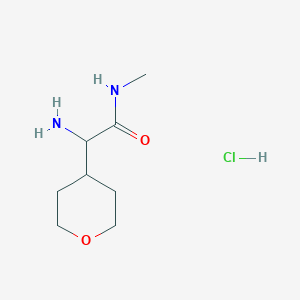

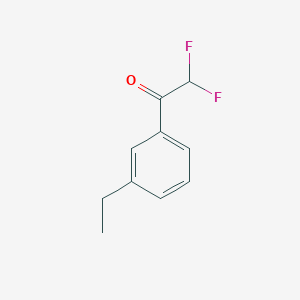
![5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B13612988.png)
